molecular formula C8H11NO2S B13062878 3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid

3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid

Cat. No.: B13062878
M. Wt: 185.25 g/mol
InChI Key: RCEMKJJXCFMVLJ-UHFFFAOYSA-N
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Description

3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid (CAS No. 1496729-37-3) is a heterocyclic carboxylic acid with the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol . The compound features a butanoic acid backbone substituted with a 3-methyl group and a 1,3-thiazol-4-yl ring. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

3-methyl-2-(1,3-thiazol-4-yl)butanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5(2)7(8(10)11)6-3-12-4-9-6/h3-5,7H,1-2H3,(H,10,11)

InChI Key

RCEMKJJXCFMVLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CSC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid typically involves the formation of the thiazole ring followed by its attachment to the butanoic acid moiety. One common method involves the reaction of 2-bromo-1,3-thiazole with 3-methyl-2-butanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Carboxylic Acids

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
  • Structure: Features a benzoic acid moiety instead of butanoic acid, with a 2-methyl-thiazole ring at position 3.
  • Physical Properties : Melting point = 139.5–140°C; molecular weight = 219.26 g/mol .
  • Key Differences: The aromatic benzoic acid group likely increases rigidity and alters solubility compared to the aliphatic butanoic acid chain in the target compound.
4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic Acid
  • Structure: Contains a 2-oxo-2,3-dihydrothiazole ring linked to butanoic acid.
3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic Acid Dihydrochloride
  • Structure: Includes an amino-methyl-thiazole substituent instead of direct thiazole attachment.

Heterocyclic Butanoic Acid Derivatives with Different Cores

3-(1H-Benzimidazol-2-yl)-4-(substituted phenylamino)butanoic Acids (3a–3c)
  • Structure: Benzimidazole core replaces thiazole, with additional phenylamino substituents.
  • Physical Properties : Melting points range from 187°C to 240°C (decomposition) .
  • Key Differences : Benzimidazole’s larger aromatic system may enhance π-π stacking interactions, altering binding affinities in biological systems compared to thiazole derivatives.
3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic Acid
  • Structure : Substitutes thiazole with a 1,2,4-triazole ring.

Physicochemical and Functional Comparisons

Table 1: Structural and Physical Properties

Compound Name Core Heterocycle Carboxylic Acid Chain Molecular Weight (g/mol) Notable Features Reference
3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid Thiazole Butanoic acid 185.24 Aliphatic chain, no additional substituents
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole Benzoic acid 219.26 Aromatic ring, higher rigidity
4-(4-Methyl-2-oxo-thiazol-3-yl)butanoic acid Oxo-thiazole Butanoic acid 201.25* Oxo group enhances polarity
Valsartan Tetrazole Butanoic acid 435.53 Tetrazole group, high molecular weight

*Calculated based on molecular formula from .

Table 2: Solubility and Bioactivity Insights

Compound Name Solubility (25°C) Reported Bioactivity Reference
This compound Not available Not specified in evidence
Valsartan 1.95 × 10⁻⁴ M (8.5 mg/L) Angiotensin II receptor antagonist
MOBSAM [(S)-3-methyl-2-{4-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenylsulfonamido}butanoic acid] Not available MMP-2/9 inhibitor (enzyme inhibition)

Key Observations

Structural Flexibility vs.

Substituent Effects: Electron-withdrawing groups (e.g., oxo in ) or basic linkers (e.g., amino in ) modulate solubility and target engagement.

Biological Relevance : Thiazole and triazole derivatives are frequently explored for enzyme inhibition (e.g., MMPs in ), while tetrazole-containing compounds like valsartan target cardiovascular pathways .

Biological Activity

3-Methyl-2-(1,3-thiazol-4-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H11NO2SC_8H_{11}NO_2S and a molecular weight of approximately 199.27 g/mol. The presence of the thiazole ring contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting it may serve as a potential candidate for developing new antibiotics. The thiazole moiety is believed to play a crucial role in this activity by interacting with microbial enzymes or receptors.

Anticancer Effects

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study demonstrated that derivatives of thiazole compounds can significantly reduce cell viability in various cancer cell lines . The specific pathways influenced by this compound are still under investigation but may involve modulation of signaling pathways related to cell proliferation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound may bind to specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular metabolism.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses related to inflammation and cancer progression .
  • Signal Transduction Pathways : Studies indicate that it could modulate key signaling pathways that regulate cell survival and apoptosis, contributing to its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibition of cancer cell growth
Enzyme InteractionModulation of metabolic enzymes

Case Study: Anticancer Activity

A study published in MDPI explored the anticancer potential of thiazole derivatives, including this compound. The results showed that treatment with these compounds led to significant reductions in cell viability in human cancer cell lines (e.g., HT-29 and Jurkat cells). The study highlighted the importance of the thiazole structure in enhancing cytotoxicity compared to non-thiazole analogs .

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